molecular formula C14H20N2O3S B8674617 Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]- CAS No. 119049-32-0

Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-

Cat. No.: B8674617
CAS No.: 119049-32-0
M. Wt: 296.39 g/mol
InChI Key: JYUWXXVVJILNHZ-UHFFFAOYSA-N
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Description

Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]- is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

119049-32-0

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

piperazin-1-yl-(3,4,5-trimethoxyphenyl)methanethione

InChI

InChI=1S/C14H20N2O3S/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(20)16-6-4-15-5-7-16/h8-9,15H,4-7H2,1-3H3

InChI Key

JYUWXXVVJILNHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=S)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(3,4,5-trimethoxybenzoyl)piperazine (2.0 g), a Lawesson reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphethane-2,4-disulfide] (2.9 g) and benzene (20 ml) is heated for 30 minutes under reflux. 1N HCl (100 ml) and ethyl acetate are added to the reaction mixture. The mixture is shaken. The aqueous layer is separated, and treated with an aqueous solution of sodium hydroxide to make the system alkalline, followed by extraction with methylene chloride. The organic layer is washed with water, dried, and concentrated under reduced pressure. The residue is recrystallized from methylene chloride to give 1-(3,4,5-trimethoxythiobenzoyl)piperazine as pale yellow crystals (1.3 g), m.p. 116°-118° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1-(3,4,5-trimethoxybenzoyl)piperazine (2.0 g), a Lawesson reagent ([2,4-bis(4-methoxypehnyl)-1,3-dithia-2,4-diphosphethane-2,4-disulfide]) (2.9 g) and benzene (20 ml) is heated under reflux for 30 minutes. After cooling, insolubles are filtered off, and the filtrate is concentrated under reduced pressure. To the residue is added 1N hydrochloric acid (100 ml) and following ethyl acetate (50 ml), and the mixture is shaken. The aqueous layer is separated, and to the aqueous layer is added a 1N aqueous solution of sodium hydroxide to make the system alkaline, followed by extraction with methylene chloride. The organic layer is washed with water and dried, then the solvent is distilled off. The residue is recrystallized from ethyl acetate - hexane to afford 1-(3,4,5-trimethoxythiobenzoyl)piperazine as pale yellow prisms (1.3 g), m.p. 116°-118° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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